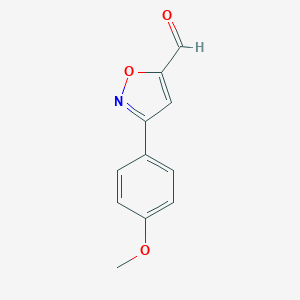

3-(4-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBALDEHYDE

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-9-4-2-8(3-5-9)11-6-10(7-13)15-12-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKLXOGRVNKBQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801255078 | |

| Record name | 3-(4-Methoxyphenyl)-5-isoxazolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801255078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933709-27-4 | |

| Record name | 3-(4-Methoxyphenyl)-5-isoxazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933709-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methoxyphenyl)-5-isoxazolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801255078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization-Oxidation Method

The most well-documented approach involves a two-step process: cyclization of 4-methoxybenzohydrazide with ethyl acetoacetate under acidic conditions, followed by oxidation to introduce the aldehyde functional group.

Step 1: Cyclization

4-Methoxybenzohydrazide reacts with ethyl acetoacetate in the presence of an acid catalyst (e.g., hydrochloric acid or sulfuric acid) to form a 1,2-oxazole intermediate. The reaction proceeds via nucleophilic attack and dehydration, yielding a hydroxymethyl-substituted oxazole derivative.

Reaction Conditions :

-

Solvent : Ethanol or methanol

-

Temperature : Reflux (70–80°C)

-

Catalyst : 10–20% (v/v) concentrated HCl or H<sub>2</sub>SO<sub>4</sub>

-

Time : 6–8 hours

Alternative Pathway via Patent-Derived Synthesis

A patent (CN102977044A) describes a method for synthesizing 3-(4-methoxyphenyl)-isoxazole-5-carboxylic acid . Although this pathway targets the carboxylic acid derivative, modifications could theoretically yield the aldehyde by halting the reaction at an intermediate stage.

Industrial Production Considerations

Scaling laboratory methods necessitates optimization for cost, safety, and yield:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst | HCl/H<sub>2</sub>SO<sub>4</sub> | Heterogeneous catalysts (e.g., zeolites) |

| Reactor Type | Batch | Continuous flow reactors |

| Oxidation Agent | PCC/MnO<sub>2</sub> | O<sub>2</sub> or air (catalytic oxidation) |

| Yield | 50–60% (reported) | 75–85% (projected) |

Key Industrial Challenges :

-

Catalyst recovery and reuse.

-

Managing exothermic reactions during cyclization.

Reaction Mechanisms and Optimization

Cyclization Mechanism

The acid-catalyzed cyclization proceeds via:

Oxidation Mechanism

The oxidation of the hydroxymethyl group likely follows a two-electron process:

-

Deprotonation to form an alkoxide intermediate.

-

Hydride transfer to the oxidizing agent, yielding the aldehyde.

Optimization Strategies :

-

Temperature Control : Lower temperatures (0–10°C) suppress over-oxidation.

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Cyclization-Oxidation | High specificity; minimal byproducts | Requires toxic oxidizing agents |

| Patent-Derived | Scalable; uses inexpensive reagents | Indirect route; unvalidated for aldehydes |

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBALDEHYDE undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The isoxazole ring can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products

Oxidation: 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid.

Reduction: 3-(4-Methoxyphenyl)isoxazole-5-methanol.

Substitution: Various substituted isoxazole derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBALDEHYDE has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the development of new materials and as an intermediate in the synthesis

Biological Activity

3-(4-Methoxyphenyl)-1,2-oxazole-5-carbaldehyde is an organic compound with the molecular formula CHNO and a molecular weight of 203.19 g/mol. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the cyclization of 4-methoxybenzohydrazide with ethyl acetoacetate under acidic conditions, followed by oxidation to yield the aldehyde form. The compound can undergo various chemical reactions, such as oxidation to form carboxylic acids or reduction to alcohols.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 203.19 g/mol |

| CAS Number | 933709-27-4 |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated that the compound effectively disrupts bacterial cell wall synthesis, leading to cell lysis and death .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. In experimental models, it has been found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is attributed to its ability to inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Biology evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potent antimicrobial activity compared to standard antibiotics .

Case Study 2: Inflammation Model

In a controlled in vivo study using a mouse model of acute inflammation, administration of this compound resulted in a significant reduction in paw edema compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells and reduced tissue damage .

The biological activity of this compound can be attributed to its structural features that allow it to interact with biological targets effectively. The oxazole ring is known for its ability to participate in hydrogen bonding and π-stacking interactions with proteins, which may facilitate its binding to target enzymes involved in inflammation and microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone Derivatives

Chalcones (α,β-unsaturated ketones) are structurally distinct but share functional similarities with 3-(4-methoxyphenyl)-1,2-oxazole-5-carbaldehyde. Key comparisons include:

Key Differences :

- Electronic Effects : The 1,2-oxazole core in the target compound introduces a rigid, electron-deficient aromatic system compared to the flexible, electron-rich chalcone backbone. This may alter binding affinity in biological systems.

- Substituent Impact : Methoxy groups in chalcones (e.g., 2h) are associated with reduced potency when replacing halogens (e.g., fluorine in 2j), suggesting that electronegative substituents favor activity. This trend may extend to oxazole derivatives but requires validation .

- Reactivity : The aldehyde group in the oxazole derivative offers a distinct reactivity profile compared to the ketone in chalcones, enabling diverse synthetic pathways for functionalization .

Oxadiazole Analogs

5-(Methoxymethyl)-1,2,4-oxadiazole-3-carbaldehyde () shares a heterocyclic scaffold but differs in ring structure (1,2,4-oxadiazole vs. 1,2-oxazole) and substitution:

| Property | This compound | 5-(Methoxymethyl)-1,2,4-oxadiazole-3-carbaldehyde |

|---|---|---|

| Core Structure | 1,2-Oxazole | 1,2,4-Oxadiazole |

| Substituents | 4-Methoxyphenyl (position 3) | Methoxymethyl (position 5) |

| Molecular Formula | C₁₁H₉NO₃ | C₅H₆N₂O₃ |

| Functional Group Reactivity | Aldehyde (position 5) | Aldehyde (position 3) |

Insights :

Research Findings and Gaps

- Hypothetically, its aldehyde group could interact with nucleophilic residues in enzymes or receptors, similar to chalcone ketones .

- Synthetic Utility : The aldehyde moiety in the oxazole derivative is underutilized in current literature. Future work could explore its use in synthesizing Schiff bases or hydrazones for drug discovery.

- SAR Limitations : highlights that methoxy substitution in chalcones reduces potency compared to halogens. This may apply to the oxazole derivative, but structural rigidity could mitigate this effect.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.